molecular formula C15H14O2S B14598687 Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate CAS No. 61100-18-3

Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate

Cat. No.: B14598687
CAS No.: 61100-18-3
M. Wt: 258.3 g/mol
InChI Key: UQZGIGLJEKFOAE-UHFFFAOYSA-N
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Description

Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate, often involves condensation reactions. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61100-18-3

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate

InChI

InChI=1S/C15H14O2S/c1-11-3-5-12(6-4-11)7-8-13-9-10-14(18-13)15(16)17-2/h3-10H,1-2H3

InChI Key

UQZGIGLJEKFOAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(S2)C(=O)OC

Origin of Product

United States

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